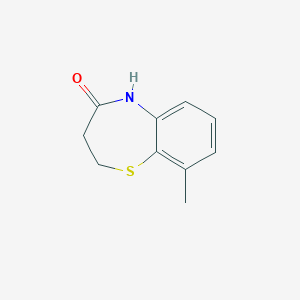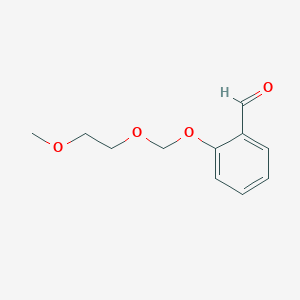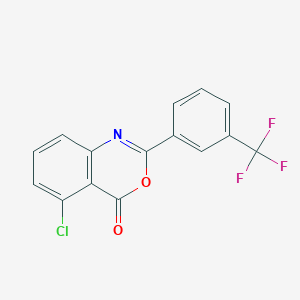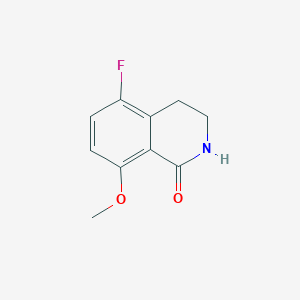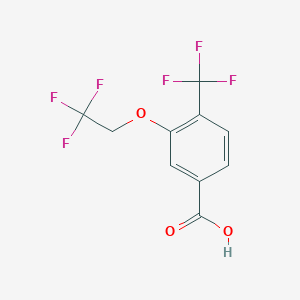
3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid: is an organic compound characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a benzoic acid core. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzoic acid and 2,2,2-trifluoroethanol.
Esterification: The 4-(trifluoromethyl)benzoic acid is esterified with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions, typically using sodium hydroxide, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Esterification and Amidation: The carboxylic acid group can form esters and amides with alcohols and amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Amidation: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Substitution: Products with modified trifluoromethyl or trifluoroethoxy groups.
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the benzoic acid moiety.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also employed in the study of fluorine-containing organic reactions.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure, which can enhance biological activity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid is primarily influenced by its fluorinated groups:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, due to its unique electronic and steric properties.
Pathways Involved: The trifluoromethyl and trifluoroethoxy groups can modulate the compound’s interaction with biological molecules, potentially affecting signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 3-Trifluoromethoxyphenylboronic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid is unique due to the presence of both trifluoromethyl and trifluoroethoxy groups on the benzoic acid core. This dual fluorination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications compared to similar compounds.
Properties
Molecular Formula |
C10H6F6O3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-3-5(8(17)18)1-2-6(7)10(14,15)16/h1-3H,4H2,(H,17,18) |
InChI Key |
BTYPQGYHHOPHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


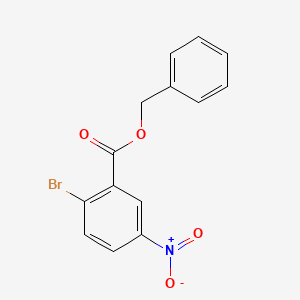
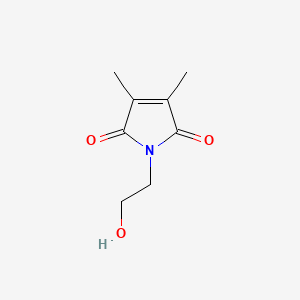
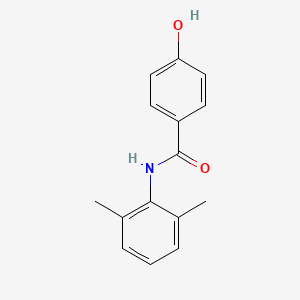
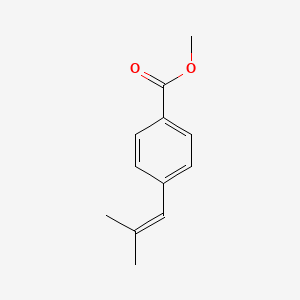
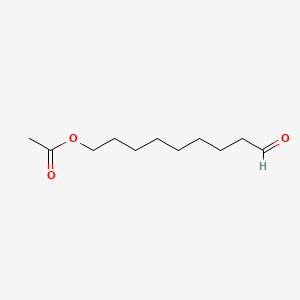

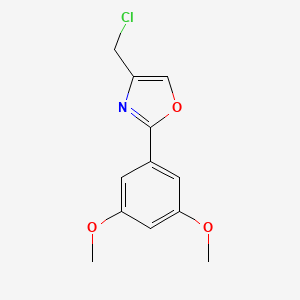
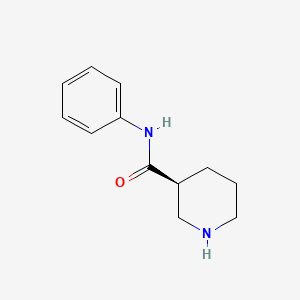
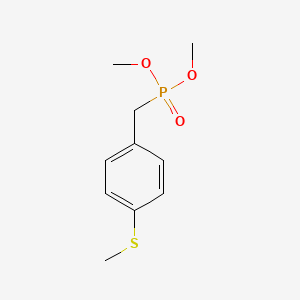
![(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate](/img/structure/B8653186.png)
